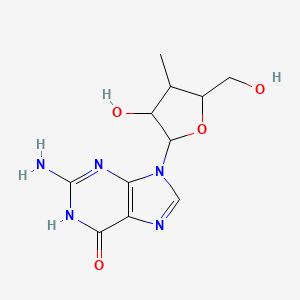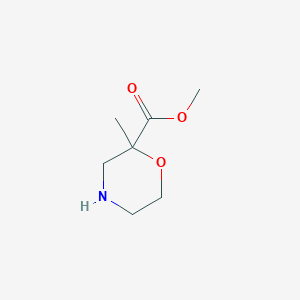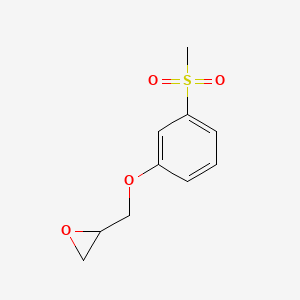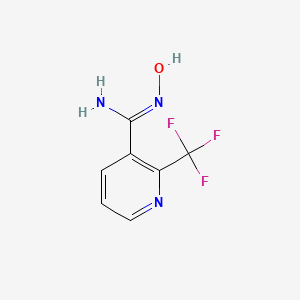
3'-Deoxy-3'-methylguanosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’-Deoxy-3’-methylguanosine is a purine nucleoside analogue. Purine nucleoside analogues have broad antitumor activity targeting indolent lymphoid malignancies. The anticancer mechanisms in this process rely on inhibition of DNA synthesis and induction of apoptosis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Deoxy-3’-methylguanosine involves multiple steps. One of the key reactions is the formation of pyrophosphate bonds, which can be achieved in dimethylformamide (DMF) solution employing catalytic properties of zinc chloride . Another method involves the use of hexamethyldisilazane and chlorotrimethylsilane, followed by reflux and heating in a sealed bomb .
Industrial Production Methods
Industrial production methods for 3’-Deoxy-3’-methylguanosine are not widely documented. the compound can be synthesized from phosphoramidites, which are intermediates in the chemical synthesis of nucleotides .
Analyse Chemischer Reaktionen
Types of Reactions
3’-Deoxy-3’-methylguanosine undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound can be used in the synthesis of capped RNA transcripts, where it forms pyrophosphate bonds .
Common Reagents and Conditions
Common reagents used in the synthesis of 3’-Deoxy-3’-methylguanosine include zinc chloride, hexamethyldisilazane, and chlorotrimethylsilane . The reactions typically occur in DMF solution or under reflux conditions.
Major Products Formed
The major products formed from these reactions include capped RNA transcripts and other nucleoside analogues .
Wissenschaftliche Forschungsanwendungen
3’-Deoxy-3’-methylguanosine has several scientific research applications:
Chemistry: It is used in the synthesis of DNA and RNA analogues.
Biology: The compound is an activator for DNA polymerases and has applications in studying RNA metabolism.
Medicine: It has broad antitumor activity and is used in research targeting indolent lymphoid malignancies.
Industry: The compound is used in the production of therapeutic mRNA and other nucleoside analogues.
Wirkmechanismus
3’-Deoxy-3’-methylguanosine exerts its effects by inhibiting DNA synthesis and inducing apoptosis. The compound targets purine nucleoside phosphorylases, which catalyze the phosphorolytic breakdown of the N-glycosidic bond in the beta-(deoxy)ribonucleoside molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Methyl-3’-deoxyguanosine: Another nucleoside analogue used in the synthesis of capped RNA transcripts.
7,3’-O-Dimethylguanosine: Similar to 3’-Deoxy-3’-methylguanosine, it is used in the synthesis of RNA analogues.
Uniqueness
3’-Deoxy-3’-methylguanosine is unique due to its specific structure and its ability to inhibit DNA synthesis and induce apoptosis, making it a valuable compound in cancer research .
Eigenschaften
IUPAC Name |
2-amino-9-[3-hydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]-1H-purin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O4/c1-4-5(2-17)20-10(7(4)18)16-3-13-6-8(16)14-11(12)15-9(6)19/h3-5,7,10,17-18H,2H2,1H3,(H3,12,14,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIMRHFMVVSLFRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC(C1O)N2C=NC3=C2N=C(NC3=O)N)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(cyclopropylmethyl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid hydrochloride](/img/structure/B12096687.png)
![Methyl 4-[(butylamino)methyl]benzoate](/img/structure/B12096691.png)


![benzyl N-[(1R,2S)-2-aminocyclobutyl]carbamate](/img/structure/B12096706.png)
![Diazene, 1,2-bis[4-(4-bromobutoxy)phenyl]-](/img/structure/B12096713.png)






